
1,1,3,3-Tetracyclohexyl-2-methyltriphosphetane-1,3-diium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,1,3,3-Tetracyclohexyl-2-methyltriphosphetane-1,3-diium typically involves the reaction of cyclohexylphosphine with methylphosphine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity .
Análisis De Reacciones Químicas
1,1,3,3-Tetracyclohexyl-2-methyltriphosphetane-1,3-diium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetracyclohexyl-2-methyltriphosphetane-1,3-diium has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetracyclohexyl-2-methyltriphosphetane-1,3-diium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its action include electron transfer and coordination chemistry .
Comparación Con Compuestos Similares
1,1,3,3-Tetracyclohexyl-2-methyltriphosphetane-1,3-diium can be compared with other similar compounds such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Known for its use as a ligand in organometallic chemistry.
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: Used in the production of advanced materials and as a catalyst.
The uniqueness of this compound lies in its structural complexity and the presence of multiple cyclohexyl groups, which impart distinct chemical and physical properties .
Propiedades
Número CAS |
823836-76-6 |
|---|---|
Fórmula molecular |
C26H49P3+2 |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
1,1,3,3-tetracyclohexyl-2-methyltriphosphetane-1,3-diium |
InChI |
InChI=1S/C26H49P3/c1-27-28(23-14-6-2-7-15-23,24-16-8-3-9-17-24)22-29(27,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h23-26H,2-22H2,1H3/q+2 |
Clave InChI |
NJWUYJOSEDTXGH-UHFFFAOYSA-N |
SMILES canónico |
CP1[P+](C[P+]1(C2CCCCC2)C3CCCCC3)(C4CCCCC4)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


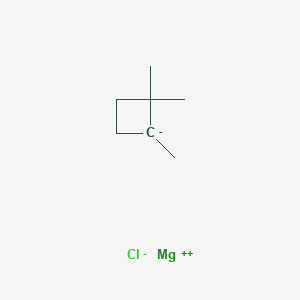
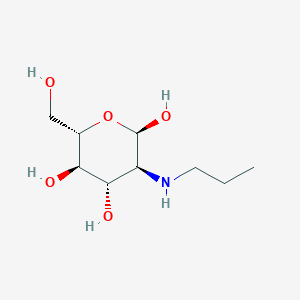
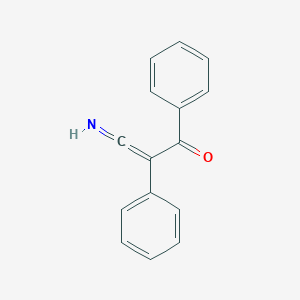
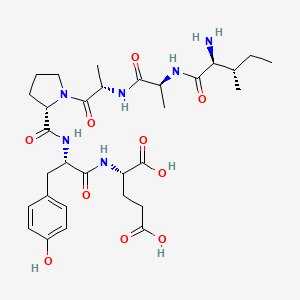
![Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester](/img/structure/B14220548.png)

![N-[3-(1-hydroxyethyl)phenyl]-4-methylbenzamide](/img/structure/B14220566.png)
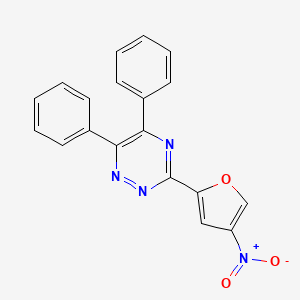
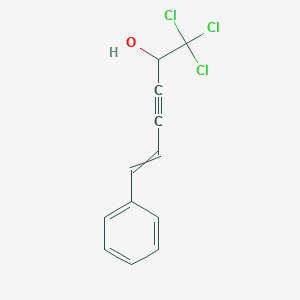
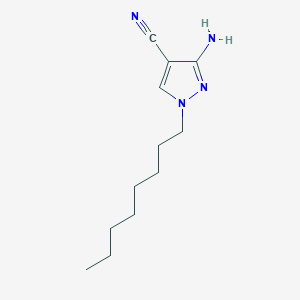
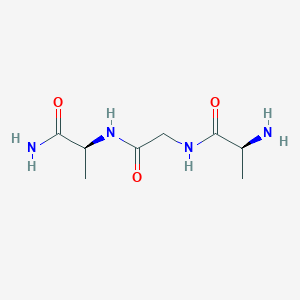


![9H-Carbazole, 3,6-dibromo-9-[(2-propenyloxy)methyl]-](/img/structure/B14220606.png)
